molecular formula C10H9BrO2 B2651115 rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid CAS No. 175168-70-4

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2651115
CAS No.: 175168-70-4
M. Wt: 241.084
InChI Key: SJXGNJABBYVEHY-JGVFFNPUSA-N
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Description

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid group. Cyclopropane derivatives are of significant interest in synthetic and pharmaceutical chemistry due to their unique structural and chemical properties .

Scientific Research Applications

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid has various applications in scientific research:

Safety and Hazards

As with any chemical, safety and hazards would depend on the specific properties of the compound. Brominated compounds can sometimes be hazardous due to the potential for bromine to be released, but without specific information, it’s hard to say .

Preparation Methods

The synthesis of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include the use of rhodium or copper catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades and alteration of gene expression .

Comparison with Similar Compounds

Similar compounds to rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives such as:

  • 2-Phenylcyclopropane-1-carboxylic acid
  • 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
  • 2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGNJABBYVEHY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175168-70-4
Record name rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
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